{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
Description
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a brominated pyridine derivative featuring a carbamate-linked 3,4-dimethylbenzyl group. Its structure comprises a pyridine core substituted with a bromine atom at the 5-position and a carboxylate ester at the 3-position. The ester moiety is further modified with a carbamoyl group attached to a 3,4-dimethylphenylmethyl chain.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-3-4-13(5-12(11)2)7-20-16(21)10-23-17(22)14-6-15(18)9-19-8-14/h3-6,8-9H,7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORDUIBPBQNGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-bromopyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-[(3,4-dimethylbenzyl)amino]-2-oxoethanol in the presence of a base such as triethylamine to yield the desired ester product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or primary amines, often in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of 5-bromopyridine-3-carboxylic acid and 2-[(3,4-dimethylbenzyl)amino]-2-oxoethanol.
Scientific Research Applications
{[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(3,4-dimethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other halogenated pyridine carboxylates and carbamate derivatives. Below is a systematic analysis based on structural and crystallographic data from analogous molecules:
Halogenated Pyridine Carboxylates
- 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate ():
- Structural Differences :
- The pyridine core in this compound is substituted with chlorine and fluorine atoms (positions 2, 5, and 6) instead of bromine.
- The carboxylate ester is linked to a difluorobiphenyl-diethylcarbamoyl group, contrasting with the 3,4-dimethylphenylmethyl-carbamoyl group in the target compound.
- Crystallographic Behavior :
- Deviations from planarity in the central benzene ring (0.118–0.174 Å) are observed due to steric effects from substituents. Short intermolecular Cl···F and Cl···Cl interactions stabilize the crystal lattice .
- Comparatively, the bromine atom in the target compound may engage in weaker halogen bonding (Br···O/N) due to its larger atomic radius and lower electronegativity.
Carbamate-Linked Aromatic Derivatives
- 4-Chloro-2-{(E)-[(3,4-Dimethylphenyl)imino]methyl}phenol (): Structural Similarities:
- Both compounds incorporate a 3,4-dimethylphenyl group, suggesting shared steric and electronic profiles.
- The imine group in this compound versus the carbamate linkage in the target molecule may lead to differences in hydrogen-bonding capacity and solubility.
- Crystal Packing :
- The phenol derivative forms a 3D network via C-H···π interactions, whereas the target compound’s carbamate group could facilitate stronger hydrogen bonds (e.g., N-H···O) .
Data Table: Key Comparative Features
Research Implications and Limitations
- Crystallographic Challenges : Larger substituents (e.g., 3,4-dimethylphenyl) may complicate crystal packing, necessitating advanced refinement tools like SHELX .
- Evidence Gaps : Direct data on the target compound’s synthesis, bioactivity, or physical properties are absent in the provided materials. Further experimental studies are required to validate these comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
